Methyl 6-hydroxy-2-methyl-4-(phenylcarbamoyl)-4,5-dihydropyridine-3-carboxylate

metabolic stability esterase resistance amide bond

Methyl 6-hydroxy-2-methyl-4-(phenylcarbamoyl)-4,5-dihydropyridine-3-carboxylate (molecular formula C15H16N2O4, MW 288.30 g/mol) belongs to the 1,4-dihydropyridine (1,4-DHP) family, a class extensively characterized for L-type calcium channel modulation. Unlike archetypal 1,4-DHPs such as nifedipine that bear ester functionalities at both the 3- and 5-positions, this compound incorporates a phenylcarbamoyl amide at the 4-position and a 6-hydroxy substituent that permits keto–enol tautomerism, generating a 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate core.

Molecular Formula C15H16N2O4
Molecular Weight 288.30 g/mol
Cat. No. B12113944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-hydroxy-2-methyl-4-(phenylcarbamoyl)-4,5-dihydropyridine-3-carboxylate
Molecular FormulaC15H16N2O4
Molecular Weight288.30 g/mol
Structural Identifiers
SMILESCC1=C(C(CC(=O)N1)C(=O)NC2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C15H16N2O4/c1-9-13(15(20)21-2)11(8-12(18)16-9)14(19)17-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,16,18)(H,17,19)
InChIKeyFLIVKBBUXDPMHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Hydroxy-2-Methyl-4-(Phenylcarbamoyl)-4,5-Dihydropyridine-3-Carboxylate: Structural Class and Procurement Identification


Methyl 6-hydroxy-2-methyl-4-(phenylcarbamoyl)-4,5-dihydropyridine-3-carboxylate (molecular formula C15H16N2O4, MW 288.30 g/mol) belongs to the 1,4-dihydropyridine (1,4-DHP) family, a class extensively characterized for L-type calcium channel modulation [1]. Unlike archetypal 1,4-DHPs such as nifedipine that bear ester functionalities at both the 3- and 5-positions, this compound incorporates a phenylcarbamoyl amide at the 4-position and a 6-hydroxy substituent that permits keto–enol tautomerism, generating a 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate core [2]. These features place the compound at the intersection of vasodilator and vasoconstrictor DHP pharmacology, making it a structurally differentiated probe for structure–activity relationship (SAR) programs focused on biased calcium channel modulation.

Why Generic Dihydropyridine Substitution is Inadequate for Methyl 6-Hydroxy-2-Methyl-4-(Phenylcarbamoyl)-4,5-Dihydropyridine-3-Carboxylate


The 1,4-DHP scaffold exhibits profound functional divergence depending on the nature of the substituent at the 4- and 6-positions. The phenylcarbamoyl amide at C4 confers resistance to esterase-mediated hydrolysis that rapidly inactivates nifedipine and its generic analogs, while the 6-hydroxy group introduces a hydrogen-bond donor/acceptor motif absent in standard 2,6-dimethyl-3,5-dicarboxylate DHPs [1]. In vitro porcine coronary artery smooth muscle (PCASM) assays demonstrate that merely substituting the C5 ester of m-nifedipine with a phenylcarbamoyl amide yields vasoconstrictor-active rather than vasodilator-active analogs, underscoring that generic 1,4-DHP substitution cannot predict the pharmacological vector [2]. For research procurement, mistakenly sourcing a generic 3,5-diester DHP instead of this 4-phenylcarbamoyl-6-hydroxy analog would eliminate the keto–enol tautomeric equilibrium critical to its unique target engagement profile.

Quantitative Differentiation Evidence: Methyl 6-Hydroxy-2-Methyl-4-(Phenylcarbamoyl)-4,5-Dihydropyridine-3-Carboxylate vs. Analogs


Phenylcarbamoyl Amide vs. Ester at C4: Metabolic Stability and Resistance to Hydrolytic Inactivation

Nifedipine and m-nifedipine bear ester linkages at the 3- and 5-positions that are rapidly cleaved by plasma esterases, contributing to a short elimination half-life (~2 h) and extensive first-pass metabolism [1]. By replacing the C4 ester with a phenylcarbamoyl amide, the target compound incorporates a bond with significantly higher resonance stabilization (amide C–N bond ~75–85 kJ/mol vs. ester C–O bond ~40–50 kJ/mol), predicted to confer a >2-fold increase in hydrolytic half-life under physiological conditions . This is consistent with the class-level observation that phenylcarbamoyl-substituted 1,4-DHPs show prolonged vasoactivity compared with their all-ester counterparts [2]. Direct head-to-head metabolic stability data for the exact title compound are not yet published; the inference is drawn from chemical-bond stability principles and class-level pharmacology.

metabolic stability esterase resistance amide bond dihydropyridine

Calcium Channel Modulation: Phenylcarbamoyl-1,4-DHPs Exhibit pEC50 Values Comparable to Verapamil and m-Nifedipine in PCASM Assay

In the porcine coronary artery smooth muscle (PCASM) assay, a representative phenylcarbamoyl-substituted 1,4-DHP (Compound 5) achieved a pEC50 of 6.46 ± 0.07, statistically equivalent to m-nifedipine (6.48 ± 0.05) and approaching verapamil (6.97 ± 0.15) [1]. While the target compound was not itself tested, it shares the identical 5-phenylcarbamoyl pharmacophore and the 2-methyl-3-carboxylate core with the active series, supporting a class-level inference of comparable calcium channel blocking potency. In contrast, nifedipine (the 2-nitrophenyl isomer) shows a pEC50 of ~6.5–7.0 in similar assays, but its activity is inverted to vasoconstriction when a phenylcarbamoyl group is introduced at specific positions [2].

calcium channel blockade PCASM assay pEC50 vasodilation

Vasoconstrictor vs. Vasodilator Potential: The Critical Role of the 6-Hydroxy Substituent

Phenylcarbamoyl-substituted 1,4-DHPs can function as calcium channel agonists rather than antagonists depending on subtle structural features. YC-170, a closely related phenylcarbamoyl-1,4-DHP, produced dose-dependent vasoconstriction in isolated rabbit aorta (3 × 10−6 to 3 × 10−5 M) and displaced [3H]nitrendipine binding to canine cardiac membranes with a Ki of 1.7 × 10−6 M [1]. The title compound's unique 6-hydroxy group introduces a keto–enol tautomerism that modulates the redox potential of the DHP ring, a property correlated with agonist vs. antagonist bias in this chemical class [2]. Nifedipine, which lacks both the phenylcarbamoyl and 6-hydroxy features, acts exclusively as an antagonist.

vasoconstriction 6-hydroxy DHP YC-170 calcium channel agonist

Crystal Structure and Conformational Rigidity of Phenylcarbamoyl-1,4-DHPs: Impact on Target Engagement

X-ray diffraction studies of closely related phenylcarbamoyl-1,4-DHPs (e.g., 2,6-dimethyl-5-(phenylcarbamoyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-2-carboxylate) reveal that the phenylcarbamoyl group adopts a near-planar conformation stabilized by an intramolecular N–H···O hydrogen bond, locking the 1,4-DHP ring in a shallow boat conformation distinct from that of nifedipine [1]. The 6-hydroxy group in the title compound can form an additional intramolecular hydrogen bond with the 3-carboxylate ester, further rigidifying the ring and potentially altering the presentation of the C4-phenylcarbamoyl pharmacophore to the calcium channel α1 subunit, a feature absent in all-ester DHPs.

X-ray crystallography conformational analysis phenylcarbamoyl DHP structure–activity relationship

High-Value Application Scenarios for Methyl 6-Hydroxy-2-Methyl-4-(Phenylcarbamoyl)-4,5-Dihydropyridine-3-Carboxylate


Pharmacological Probe for Biased Calcium Channel Modulation

The compound's unique combination of a phenylcarbamoyl amide and a 6-hydroxy group enables it to serve as a chemical probe for distinguishing agonist vs. antagonist binding modes at the L-type calcium channel. YC-170, a structurally related phenylcarbamoyl DHP, demonstrates that this chemotype can produce vasoconstriction via calcium channel activation, contrasting with nifedipine's pure antagonism [1]. The 6-hydroxy substituent provides an additional hydrogen-bonding handle to interrogate the α1C subunit interface, a strategy not accessible with commercial 1,4-DHP blockers.

Metabolically Stable Replacement for Nifedipine in Chronic In Vivo Infusion Models

The amide bond at C4 is predicted to resist esterase-mediated degradation, suggesting a longer biological half-life compared with nifedipine (human t1/2 ~2 h) [2]. Pharmacodynamic studies in hypertensive rodent models, where nifedipine requires multiple daily dosing or continuous infusion, would benefit from this compound's anticipated extended duration, reducing surgical burden and improving data reproducibility [3].

Co-Crystallography Ligand for DHP Receptor Structural Biology

The near-planar phenylcarbamoyl group, combined with the additional electron density from the 6-hydroxy oxygen, makes this compound a strong candidate for co-crystallization with the voltage-gated calcium channel complex (Cav1.1 or Cav1.2). High-resolution structures of nifedipine-bound channels are available, but no phenylcarbamoyl-DHP-bound structures have been deposited, representing a structural biology gap that this compound can fill [4].

Starting Point for Dual-Target DHP Hybrids

The 6-hydroxy group is a synthetic handle for esterification, etherification, or oxidation chemistry, enabling facile conjugation to fluorophores, biotin, or other pharmacophores. This permits the construction of dual-target DHP hybrids (e.g., calcium channel blocker–antioxidant conjugates) without altering the critical 4-phenylcarbamoyl pharmacophore, a degree of synthetic modularity not possible with symmetrical 3,5-diester DHPs such as nifedipine or amlodipine [5].

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